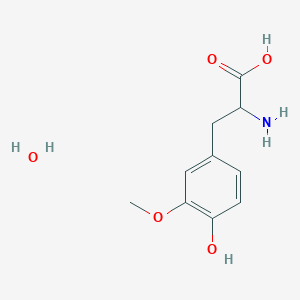
3-Methoxy-L-tyrosine Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C10H13NO4•H2O and a molecular weight of 229.2 g/mol . It is primarily used in biochemical research, particularly in studies related to Parkinson’s disease and other neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxy-L-tyrosine Dihydrate can be synthesized through the methylation of L-DOPA. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 3-position of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its dihydrate form. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-L-tyrosine Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound back to its parent form, L-DOPA.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-DOPA and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methoxy-L-tyrosine Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The primary mechanism of action of 3-Methoxy-L-tyrosine Dihydrate involves its conversion to 3-O-methyldopa by the enzyme catechol-O-methyltransferase (COMT). This conversion inhibits the decarboxylation of L-DOPA to dopamine, thereby modulating the levels of dopamine in the brain. This mechanism is particularly relevant in the context of Parkinson’s disease, where maintaining optimal dopamine levels is crucial for managing symptoms .
Comparación Con Compuestos Similares
L-DOPA: The parent compound of 3-Methoxy-L-tyrosine Dihydrate, used extensively in the treatment of Parkinson’s disease.
3,4-Dihydroxy-L-phenylalanine: Another derivative of L-DOPA with similar biochemical properties.
3-Methoxytyramine: A metabolite of dopamine with distinct pharmacological effects.
Uniqueness: this compound is unique due to its specific methylation at the 3-position, which imparts distinct biochemical properties. Unlike L-DOPA, it does not undergo decarboxylation to form dopamine directly, making it a valuable tool for studying the metabolic pathways and pharmacokinetics of L-DOPA and its derivatives .
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO4.H2O/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H2 |
Clave InChI |
IDRRCKUGGXLORG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)
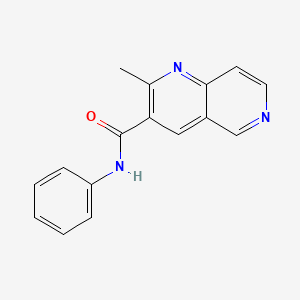
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
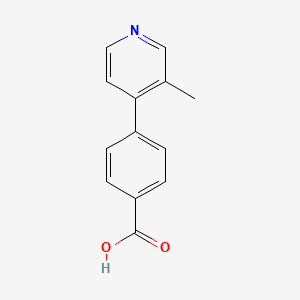
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
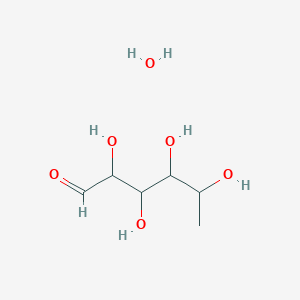
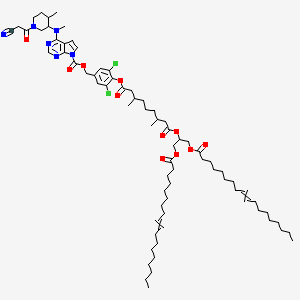


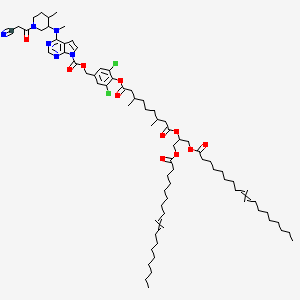
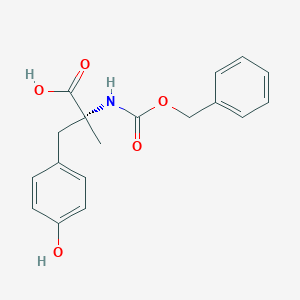
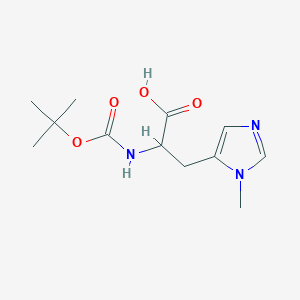
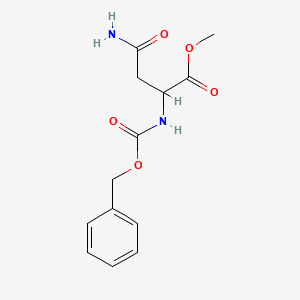
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
